(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone
Description
This compound, with the CAS number 303151-98-6, is a structurally complex hydrazone derivative featuring two pyridinyl moieties substituted with chlorine and trifluoromethyl groups. The core structure consists of a (4-chlorophenyl) group linked via a methanone bridge to a pyridinyl ring, further conjugated to a hydrazone group attached to a second pyridinyl fragment . Its molecular formula is C₁₉H₁₀Cl₂F₆N₄O, with a molecular weight of 503.22 g/mol. Synonymous identifiers include 3-chloro-2-[(1Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine, highlighting its stereochemical and functional group diversity .
The compound’s design incorporates electron-withdrawing substituents (Cl, CF₃) that likely enhance its stability and modulate intermolecular interactions, a feature common in agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
3-chloro-N-[(Z)-[(4-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl3F6N4/c20-12-3-1-9(2-4-12)15(16-13(21)5-10(7-29-16)18(23,24)25)31-32-17-14(22)6-11(8-30-17)19(26,27)28/h1-8H,(H,30,32)/b31-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDOGEXEJQXTRZ-BVMLUPFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl3F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl}hydrazinecarboxamide
- Molecular Formula : C14H9Cl2F3N4O2
- Molecular Weight : 368.14 g/mol
- CAS Number : 338953-54-1
The presence of the trifluoromethyl group in the structure is notable for its influence on biological activity, enhancing metabolic stability and lipid solubility, which facilitates membrane permeability and interaction with biological targets .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its effects on cholinesterases, cyclooxygenases, and lipoxygenases. The following sections summarize key findings regarding its pharmacological properties.
1. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : The hydrazone exhibited moderate inhibitory activity against these enzymes, with IC50 values indicating effective binding to the active sites. For instance, derivatives similar to this compound demonstrated IC50 values of approximately 10.4 μM for AChE and 7.7 μM for BuChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
2. Anti-inflammatory Activity
Studies have shown that compounds with similar structural motifs possess anti-inflammatory properties. The hydrazone derivative was assessed for its ability to inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are key enzymes involved in inflammatory processes. The presence of halogen atoms in the structure enhances these interactions due to their electron-withdrawing effects .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl and pyridine rings significantly impact biological activity:
- Electron-withdrawing groups like trifluoromethyl enhance enzyme inhibition by stabilizing interactions with the active site.
- Conversely, electron-donating groups tend to reduce inhibitory efficacy, highlighting the importance of substituent nature on biological outcomes .
Case Study 1: Inhibition of Cholinesterases
In a study examining various hydrazone derivatives, compounds structurally related to this hydrazone were tested against AChE and BuChE. Results indicated that the presence of a chlorophenyl moiety significantly increased inhibitory potency compared to unsubstituted analogs .
Case Study 2: Cytotoxicity Assays
The cytotoxic effects of similar compounds were evaluated against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney). The results showed that certain derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological activities, particularly as an anti-cancer agent. Research has shown that derivatives of pyridine-based hydrazones can inhibit tumor growth in various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.
Agrochemicals
In agrochemical research, this compound has been investigated for its herbicidal and fungicidal properties. Its structural features allow it to interact effectively with biological targets in pests and pathogens, making it a candidate for developing new agricultural chemicals.
Material Science
The unique electronic properties of (4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone make it suitable for applications in organic electronics and photonics. It can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices due to its ability to form charge-transfer complexes.
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential for further development as an anticancer therapeutic agent.
Case Study 2: Herbicidal Properties
Research conducted on the herbicidal efficacy of related compounds showed that they could effectively inhibit the growth of certain weed species at low concentrations. This suggests that this compound could serve as a lead compound in the design of new herbicides.
Chemical Reactions Analysis
Hydrolysis
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Acidic conditions : The hydrazone may undergo hydrolysis to regenerate the carbonyl compound and hydrazine.
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Basic conditions : Potential cleavage of the N=N bond, though stability depends on substituents.
The trifluoromethyl groups likely enhance stability by reducing electron density at reactive sites.
Nucleophilic Substitution
The chloro substituents (Cl) on the pyridine and phenyl rings may participate in substitution reactions, depending on the solvent and attacking nucleophile.
Chemical Transformations
Stability and Reactivity
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Electronic effects : Trifluoromethyl groups (CF₃) exert strong electron-withdrawing effects, influencing reactivity at adjacent positions.
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Analytical methods : High-performance liquid chromatography (HPLC) is recommended for purity assessment.
Structural and Spectral Data
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Key functional groups :
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Hydrazone (N=N–C).
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Trifluoromethyl (CF₃).
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Chloro (Cl) substituents.
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Experimental Considerations
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Synthesis optimization : Use of anhydrous solvents (e.g., ethanol) and acid catalysts (e.g., HCl) to drive dehydration.
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Purification : Column chromatography or recrystallization to isolate the product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications | References |
|---|---|---|---|---|---|
| (4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone | C₁₉H₁₀Cl₂F₆N₄O | 503.22 | Dual pyridinyl-hydrazone; Cl and CF₃ substituents | Unknown (likely agrochemical/pharmaceutical scaffold) | |
| (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone | C₁₆H₈Cl₂F₃N₃O | 378.17 | Pyrazole core instead of hydrazone; Cl and CF₃ substituents | Agrochemical intermediates (inferred from pyrazole’s pesticidal use) | |
| 4-chloro-5-(Methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone | C₁₂H₉ClF₃N₃O | 303.67 | Pyridazinone core; methylamino and CF₃ groups | Anticancer agents (linked to pyridazinone derivatives’ microtubule inhibition) | |
| 3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinylmethanone | C₁₉H₁₈ClF₃N₂O | 382.82 | Azepanyl ring (7-membered amine); Cl and CF₃ groups | CNS-targeting agents (azepane motifs common in neuroactive drugs) |
Key Observations:
Functional Group Influence: The hydrazone group in the target compound may confer chelating properties or enhance binding to metal-containing enzymes, differentiating it from pyrazole- or pyridazinone-based analogs . Trifluoromethyl (CF₃) and chlorine substituents are conserved across all analogs, suggesting roles in lipophilicity, metabolic stability, and target affinity .
Pyrazole-containing analogs (e.g., CAS 1311278-51-9) are prevalent in agrochemicals due to their pesticidal and herbicidal activities , aligning with the target compound’s structural motifs.
Synthetic Accessibility :
- Hydrazone synthesis typically involves condensation of hydrazines with carbonyl compounds under acidic conditions, as seen in the preparation of N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines . This method may apply to the target compound.
Q & A
Q. What protocols assess the compound’s environmental persistence and ecotoxicity?
- Testing :
- OECD 301F : Measure biodegradability in activated sludge (28-day test) .
- Daphnia magna assay : Determine LC₅₀ for acute toxicity; values >10 mg/L indicate low risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
